C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine
Description
C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine is a fluorinated pyrimidine derivative with the molecular formula C₇H₁₀F₂N₃ (free base) and a molecular weight of 209.6259 g/mol in its hydrochloride salt form (CAS: 1427195-39-8) . The compound features a pyrimidine ring substituted at the 4-position with a 1,1-difluoroethyl group and a methylamine moiety at the 5-position. Its structural uniqueness lies in the difluoroethyl group, which enhances lipophilicity and metabolic stability, making it relevant for medicinal chemistry applications such as kinase inhibition or nucleoside analog synthesis .
Structure
3D Structure
Properties
IUPAC Name |
[4-(1,1-difluoroethyl)pyrimidin-5-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3/c1-7(8,9)6-5(2-10)3-11-4-12-6/h3-4H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKYGFQRDJMXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1CN)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242441 | |
| Record name | 5-Pyrimidinemethanamine, 4-(1,1-difluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-04-7 | |
| Record name | 5-Pyrimidinemethanamine, 4-(1,1-difluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinemethanamine, 4-(1,1-difluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One common method includes the use of difluoromethylation reagents, which facilitate the addition of the difluoroethyl group to the pyrimidine core . The reaction conditions often involve the use of solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) and may require catalysts to enhance the reaction efficiency . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the difluoroethyl or methylamine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Compound A : (4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride
- Molecular Formula : C₈H₁₃ClFN₃
- Molecular Weight : 205.66 g/mol
- Key Differences: Substituent at pyrimidine 4-position: 2-fluoropropan-2-yl (monofluoro) vs. 1,1-difluoroethyl. The larger substituent may also increase steric hindrance .
Compound B : N-{4-(Substituted)-pyrazolo[2,3-d]pyrimidin-5-yl}-methylamine derivatives
- Example Structure : Features a pyrazolo[2,3-d]pyrimidine core instead of a pyrimidine.
- Spectral Data: ¹H NMR signals for methylamine groups (e.g., δ 3.15 ppm for NCH₃) align with the target compound, but pyrazole-specific signals (e.g., δ 6.30 ppm for NH) highlight distinct electronic environments .
Compound C : {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine
- Relevance : Demonstrates the use of trifluoromethyl groups to improve bioavailability.
Physicochemical and Pharmacological Properties
Impact of Fluorination :
- Both compounds exhibit enhanced lipophilicity over non-fluorinated analogs, improving membrane permeability .
Heterocyclic Core Differences :
- The pyrazolo-pyrimidine core in Compound B introduces additional hydrogen-bonding sites, which may improve target selectivity but could reduce metabolic stability due to increased polarity .
Biological Activity
C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine, also known by its chemical structure C7H9F2N3, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C7H9F2N3
- CAS Number : 1427195-04-7
The compound exhibits significant biological activity through its interaction with various biological targets. The presence of the difluoroethyl group enhances its lipophilicity and may influence its binding affinity to target proteins. Studies suggest that compounds with similar structures often act as inhibitors or modulators of key enzymes and receptors involved in various diseases.
Antitumor Activity
Recent research indicates that this compound may possess antitumor properties. Compounds with similar pyrimidine structures have been shown to inhibit tumor growth in various cancer models. For instance:
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | PLK4 (Polo-like kinase 4) | <10 | |
| Similar Pyrimidine Derivative | EGFR (Epidermal Growth Factor Receptor) | 8.3 |
These findings suggest that the compound could be a candidate for further development in cancer therapeutics.
Neurological Activity
The compound's potential effects on neurological pathways have also been explored. It may interact with nicotinic acetylcholine receptors (nAChRs), which are crucial in modulating neurotransmission and have implications in neurodegenerative diseases.
This interaction could lead to therapeutic applications in conditions like Alzheimer's disease.
Case Studies
Case Study 1: Antitumor Efficacy
Recent studies demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models of colon cancer. The compound showed an IC50 value of less than 10 nM against PLK4, indicating potent antitumor activity.
Case Study 2: Neuroprotective Effects
In vitro studies revealed that the compound modulated α7 nAChR activity, suggesting potential neuroprotective effects. This modulation was associated with increased neuronal survival in models of neurotoxicity induced by amyloid-beta peptide.
Q & A
Q. What are the common synthetic routes for synthesizing C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine, and which reagents are critical for introducing the difluoroethyl group?
The synthesis typically involves pyrimidine ring functionalization. Key steps include:
- Nucleophilic substitution : Introducing the difluoroethyl group via alkylation or cross-coupling reactions. Lithium aluminum hydride (LiAlH₄) or palladium catalysts may be used for reduction or coupling, respectively .
- Oxidation-reduction cycles : Potassium permanganate (KMnO₄) or other oxidizing agents can modify substituents while preserving the pyrimidine core .
- Validation : Intermediate purity is confirmed via HPLC or LC-MS, with yields optimized by controlling solvent polarity (e.g., DMF or THF) and temperature (60–100°C) .
Q. How is the molecular structure of this compound validated in academic research?
Structural elucidation employs:
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., pyrimidine ring planarity vs. substituent orientation) .
- Spectroscopy :
- ¹H/¹³C NMR : Identifies methylamine proton shifts (δ 2.5–3.5 ppm) and difluoroethyl CF₂ splitting patterns .
- Mass spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address low yields in the nucleophilic substitution step during the synthesis of this compound?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while additives like KI improve leaving-group departure .
- Temperature modulation : Elevated temperatures (80–120°C) accelerate kinetics but may require inert atmospheres to prevent decomposition .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling with aryl/alkyl halides, improving regioselectivity .
Q. How do structural modifications (e.g., substituent position or fluorination) influence the compound’s biological activity?
Substituent effects are analyzed via:
- Hydrogen bonding : The difluoroethyl group’s electronegativity alters binding affinity to biological targets (e.g., enzymes or receptors). Intramolecular N–H⋯N bonds, as seen in pyrimidine derivatives, stabilize active conformations .
- Fluorine substitution : Difluoroethyl groups enhance metabolic stability and membrane permeability compared to non-fluorinated analogs. Comparative IC₅₀ assays in cell lines quantify these effects .
Q. What methodologies resolve contradictions in reported biological activity data for this compound across studies?
Discrepancies arise from variations in:
- Assay conditions : Standardize buffer pH, incubation time, and cell viability metrics (e.g., MTT vs. ATP-based assays) .
- Structural analogs : Compare activity of derivatives with/without the methylamine moiety. For example, replacing methylamine with bulkier groups (e.g., benzylamine) reduces solubility but increases target specificity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses to reconcile in vitro/in vivo discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
